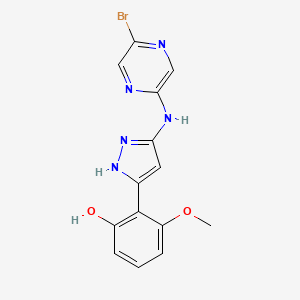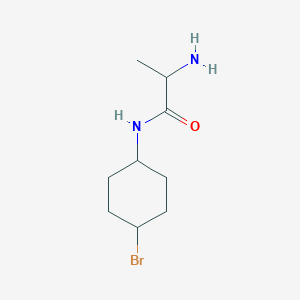![molecular formula C12H15NO5 B14776897 tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate](/img/structure/B14776897.png)
tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate is a chemical compound with the molecular formula C13H17NO4 It is known for its unique structure, which includes a tert-butyl group and a hydroxybenzo[d][1,3]dioxol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate typically involves the reaction of 7-hydroxybenzo[d][1,3]dioxole with tert-butyl isocyanate. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound has shown potential as an antitumor agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable intermediate in the synthesis of various active ingredients .
Wirkmechanismus
The mechanism of action of tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. In cancer cells, it has been shown to induce apoptosis and cause cell cycle arrest, leading to the inhibition of cell proliferation. The compound’s ability to interact with cellular proteins and enzymes is believed to be responsible for its antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate
- tert-Butyl (2-vinylthiazol-5-yl)carbamate
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate stands out due to its unique combination of a tert-butyl group and a hydroxybenzo[d][1,3]dioxol moiety. This structure imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H15NO5 |
|---|---|
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
tert-butyl N-(7-hydroxy-1,3-benzodioxol-5-yl)carbamate |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(15)13-7-4-8(14)10-9(5-7)16-6-17-10/h4-5,14H,6H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
UBPXDCGXCHGADK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=C2C(=C1)OCO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



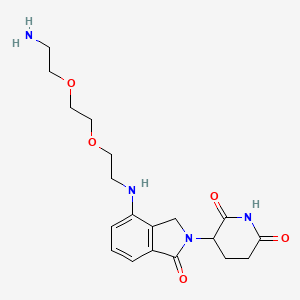
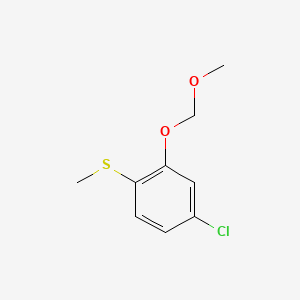
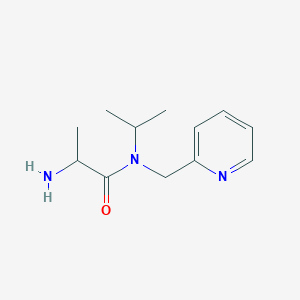
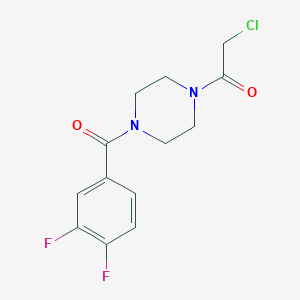
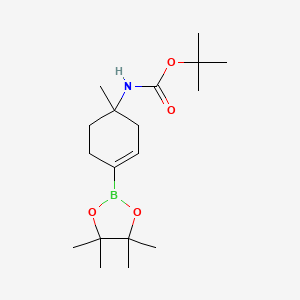
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14776868.png)
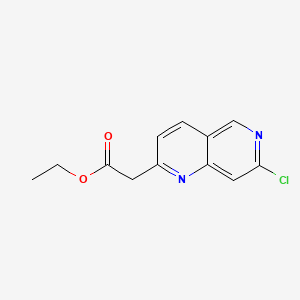

![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine](/img/structure/B14776880.png)
